Tert-butyl 5-bromo-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 5-bromo-2-fluorobenzylcarbamate: is an organic compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzylcarbamate structure. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 5-bromo-2-fluorobenzylcarbamate typically begins with 2-bromo-5-fluoroaniline.
Reaction with Di-tert-butyl Dicarbonate: The 2-bromo-5-fluoroaniline is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.
Formation of Carbamate: This reaction leads to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 5-bromo-2-fluorobenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzylcarbamate, while deprotection reactions yield the free amine.
Scientific Research Applications
Chemistry: Tert-butyl 5-bromo-2-fluorobenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also investigated for its potential therapeutic applications, including the development of new drugs and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the synthesis of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- Tert-butyl 2-bromo-5-fluorobenzylcarbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- 2-Bromo-N-(tert-butyl)-5-fluorobenzamide
Uniqueness: Tert-butyl 5-bromo-2-fluorobenzylcarbamate is unique due to its specific substitution pattern on the benzylcarbamate structure. The presence of both bromine and fluorine atoms provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRRHCPMBGKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.